3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid
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Overview
Description
3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethoxy group imparts significant stability and reactivity to the molecule, making it a subject of interest in fields such as agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under basic conditions . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine ring and the trifluoromethoxy group .
Industrial Production Methods
Industrial production of 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid often employs scalable and cost-effective methods. These methods include continuous flow synthesis and the use of high-throughput screening to optimize reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to achieving high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives .
Scientific Research Applications
3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Contains a trifluoroethoxy group instead of a trifluoromethoxy group.
Uniqueness
3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Properties
CAS No. |
886372-35-6 |
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Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-4-5(15-8(9,10)11)2-3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
QLQRFFNXNWIFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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